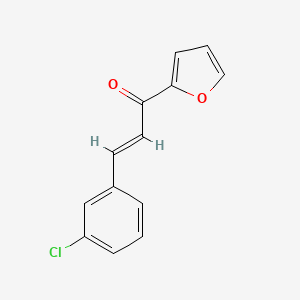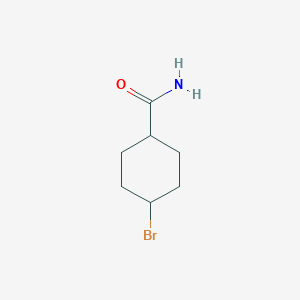![molecular formula C19H34N2O3S B1651991 N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide CAS No. 1375993-29-5](/img/structure/B1651991.png)
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide is a complex organic compound with a unique structure that includes both amine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the amine intermediate: This involves the reaction of dimethylamine with a suitable alkyl halide to form the dimethylamino group.
Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound has a similar amine group but differs in the presence of a methacrylamide group instead of a sulfonamide group.
2-(dimethylamino)ethyl methacrylate: This compound also contains a dimethylamino group but has a methacrylate ester group.
Uniqueness
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide is unique due to its combination of amine and sulfonamide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1375993-29-5 |
|---|---|
Molecular Formula |
C19H34N2O3S |
Molecular Weight |
370.6 |
IUPAC Name |
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C19H34N2O3S/c1-16(2)12-13-24-18-10-8-17(9-11-18)14-21(25(7,22)23)15-19(3,4)20(5)6/h8-11,16H,12-15H2,1-7H3 |
InChI Key |
SUGCTKSAKBQFDR-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)CN(CC(C)(C)N(C)C)S(=O)(=O)C |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN(CC(C)(C)N(C)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1651908.png)

![4-methyl-N-{2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B1651911.png)
![3-{5-[(diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B1651912.png)

![4-{4-[(dimethylamino)carbonyl]-5-methyl-1,3-oxazol-2-yl}-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B1651919.png)
![N-(4-bromophenyl)-1-[3-methyl-5-(morpholin-4-ylcarbonyl)isothiazolo[5,4-b]pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B1651920.png)

![2-(3-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B1651923.png)
![6-chloro-7-{[4-(3-methylbenzoyl)piperazin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B1651924.png)
![N-[4-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B1651926.png)

![rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B1651929.png)

